molecular formula C11H16N2O3 B13937120 Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate

Cat. No.: B13937120
M. Wt: 224.26 g/mol
InChI Key: KPZPBLPWPNZECJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (CAS 1565709-19-4) is a chemical compound supplied with a guaranteed purity of ≥98% . This product is characterized by its molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol . It is recommended to be stored sealed in a dry environment, ideally between 2-8°C . As a derivative of para-aminobenzoic acid (PABA), this compound belongs to a class of molecules recognized as valuable building blocks in pharmaceutical research and development . PABA-based scaffolds are featured in over 184 known drugs and are investigated for their potential in a wide spectrum of biological activities. Researchers are exploring such compounds for their potential application in developing therapeutic agents, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, antimicrobials, and anticancer agents . The structural versatility of the PABA core, allowing for substitutions at both the amino and carboxyl groups, makes it a versatile intermediate for synthesizing more complex molecules for biological testing . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

methyl 3-amino-2-(2-methoxyethylamino)benzoate

InChI

InChI=1S/C11H16N2O3/c1-15-7-6-13-10-8(11(14)16-2)4-3-5-9(10)12/h3-5,13H,6-7,12H2,1-2H3

InChI Key

KPZPBLPWPNZECJ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC=C1N)C(=O)OC

Origin of Product

United States

Preparation Methods

Amination via Nucleophilic Substitution with 2-Methoxyethylamine

A key step involves the reaction of a suitable halogenated benzoate precursor with 2-methoxyethylamine:

  • Example Reaction: Reaction of 2-bromoethanol with an excess of 2-methoxyethylamine yields an intermediate aminoalcohol, which can be further transformed into the target compound.
  • The reaction is typically conducted in refluxing anhydrous acetone under nitrogen atmosphere.
  • Base such as sodium carbonate (Na2CO3) is used to neutralize generated acids and promote substitution.
  • Reaction monitoring via thin-layer chromatography (TLC) ensures completion.
  • Purification is achieved by silica gel flash chromatography, yielding the compound in high purity and yields (up to 92% in related analogs).

Condensation with Amino Benzoate Derivatives

  • Amino benzoate esters (e.g., methyl 3-aminobenzoate) can be reacted with 2-methoxyethylamine under mild conditions to form the desired secondary amine.
  • This may involve activation of the carboxyl or amino groups or direct nucleophilic substitution.
  • The reaction can be catalyzed or promoted by acids or bases depending on the substrate reactivity.
  • Use of protecting groups such as Boc (tert-butyloxycarbonyl) on amines may be employed to control selectivity, followed by deprotection with trifluoroacetic acid (TFA).

Oxidative Ring-Opening and Amination Approaches

  • Alternative preparation methods involve oxidative ring-opening of precursors with N-bromosuccinimide (NBS) and cerium ammonium nitrate (CAN) or potassium persulfate (K2S2O8) in alcohol solvents.
  • These methods generate 2-aminobenzoates with various alkoxy substituents, including 2-methoxyethyl groups, by stirring at room temperature or elevated temperatures (up to 60 °C) under air atmosphere.
  • After reaction completion, purification is done by solvent evaporation and flash chromatography.

Reaction Conditions and Yields

Step/Reaction Type Reagents/Conditions Yield (%) Notes
Nucleophilic substitution (2-bromoethanol + 2-methoxyethylamine) Reflux in acetone, Na2CO3 base, N2 atmosphere, TLC monitoring 82-92% High purity white foam product after chromatography
Condensation of 4-chloro-1,3,5-triazine derivatives with amines Reflux in acetone, Na2CO3 base, nitrogen atmosphere 75-93% Boc-deprotection with TFA yields amines
Oxidative ring-opening with NBS, CAN or K2S2O8 in alcohol solvents Room temp or 60 °C, sealed tube, air atmosphere Not specified Purification by flash chromatography

Purification Techniques

  • Silica gel flash chromatography is the standard purification method.
  • Solvent systems typically include ethyl acetate (EtOAc) with petroleum ether in varying ratios (e.g., 10:1 to 30:1).
  • Washing organic layers with brine and water followed by drying over sodium sulfate (Na2SO4) ensures removal of impurities.

Research Discoveries and Insights

  • The use of 2-methoxyethylamine as a nucleophile allows for efficient introduction of the 2-methoxyethylamino substituent with good yields and selectivity.
  • Protecting group strategies such as Boc protection and TFA deprotection enable the synthesis of analogs with high purity and yield.
  • Oxidative ring-opening methods provide alternative routes to 2-aminobenzoates with alkoxy substituents, expanding the synthetic toolbox for related compounds.
  • The reaction conditions are mild enough to preserve sensitive functional groups, facilitating downstream modifications and derivatizations.
  • These synthetic routes are adaptable for scale-up and structural diversification, supporting medicinal chemistry and pharmacological studies.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials 2-bromoethanol, methyl 3-aminobenzoate, 2-methoxyethylamine
Solvents Acetone (anhydrous), alcohol solvents (e.g., ethylene glycol monomethyl ether)
Catalysts/Bases Na2CO3, TFA (for deprotection)
Temperature Room temperature to reflux (~56 °C for acetone)
Atmosphere Nitrogen or air (sealed tube for oxidative methods)
Reaction time 15-16 hours (oxidative methods), monitored by TLC for substitution reactions
Purification Silica gel flash chromatography
Typical yields 75-93% (substitution/condensation), 82-92% (nucleophilic substitution)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced production of inflammatory mediators . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural Comparison of Key Compounds

Compound Name Substituent at Position 2 Substituent at Position 3 Ester Group CAS Number
Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate (2-Methoxyethyl)amino Amino Methyl Not explicitly listed
Azilsartan Impurity (P) [(2'-Cyanobiphenyl-4-yl)methyl]amino Amino Methyl 136304-78-4
Ethyl 3-amino-2-(((2'-cyanobiphenyl-4-yl)methyl)amino)benzoate [(2'-Cyanobiphenyl-4-yl)methyl]amino Amino Ethyl 136285-69-3
Methyl 2-(((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate [(2'-Cyanobiphenyl-4-yl)methyl]amino Nitro Methyl 136285-69-3
Methyl 4-acetamido-2-hydroxybenzoate Acetamido Hydroxy Methyl 5121-34-6

Key Observations:

  • Substituent Effects: The (2-methoxyethyl)amino group in the target compound offers enhanced solubility compared to the lipophilic cyanobiphenyl group in azilsartan impurities, which may reduce tissue accumulation .
  • Functional Group Reactivity: The nitro group in methyl 2-(((2'-cyanobiphenyl-4-yl)methyl)amino)-3-nitrobenzoate serves as an intermediate for further reduction to amino groups, a step critical in active pharmaceutical ingredient (API) synthesis .
Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Properties

Property Target Compound Azilsartan Impurity (P) Ethyl Analog (CAS 136285-69-3)
Molecular Weight ~280 g/mol (estimated) 381.41 g/mol 371.44 g/mol
LogP (Predicted) ~1.2 (moderate polarity) ~3.5 (high lipophilicity) ~3.2 (high lipophilicity)
Solubility High (due to methoxyethyl) Low (cyanobiphenyl group) Moderate (ethyl ester)
Metabolic Stability Moderate (methyl ester) Low (rapid hydrolysis) High (slower ethyl hydrolysis)

Notes:

  • The methoxyethyl group’s ether oxygen facilitates hydrogen bonding, improving aqueous solubility over cyanobiphenyl-containing analogs .

Biological Activity

Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound features an amino group and a methoxyethyl side chain attached to a benzoate ring. This unique structure allows it to interact with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and methoxyethyl groups can form hydrogen bonds with active sites on target proteins, modulating their activity. This interaction may lead to various biological effects, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical cellular processes.
  • Receptor Binding : It may bind to specific receptors, affecting signal transduction pathways.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of certain histone deacetylases (HDACs), particularly HDAC6. Inhibitors of HDACs are known for their role in cancer therapy due to their ability to alter gene expression by modifying histone acetylation levels .

Table 1: Inhibition Potency Against HDACs

CompoundTarget EnzymeIC50 (μM)
This compoundHDAC6Low nanomolar
Nexturastat AClass I HDACsMicromolar range

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the viability of A431 human epidermoid carcinoma cells, suggesting a potential role in cancer treatment .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
A431 (human epidermoid carcinoma)1.0
HepG2 (liver cancer)0.5

Case Studies and Research Findings

  • Selective HDAC Inhibition : A study focused on the structure-activity relationship of substituted urea compounds showed that modifications in the amino group significantly affected HDAC6 inhibition. This compound was found to be a potent inhibitor compared to other derivatives tested .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the context of infectious diseases.
  • Therapeutic Applications : The compound's profile suggests potential applications in treating conditions such as cancer and inflammatory diseases due to its ability to modulate enzyme activity and influence cell signaling pathways.

Q & A

What are the optimal synthetic routes for Methyl 3-amino-2-((2-methoxyethyl)amino)benzoate, and how can intermediates be stabilized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution and condensation reactions. A key intermediate, methyl 3-amino-2-[[(2'-cyanobiphenyl-4-yl)methyl]amino]benzoate, is formed by reacting methyl anthranilate derivatives with 2-cyanobiphenyl-4-ylmethyl halides under basic conditions (e.g., triethylamine in DMF). Stabilization of intermediates often requires inert atmospheres (N₂), controlled temperatures (0–25°C), and anhydrous solvents to prevent hydrolysis . For example, in analogous syntheses, intermediates like 2-((2-methoxyethyl)(methyl)amino)ethanol were stabilized using drying agents (MgSO₄) and low-temperature quenching .

How can LCMS and HPLC be utilized to confirm the identity and purity of this compound?

Methodological Answer:

  • LCMS Analysis : Use electrospray ionization (ESI) in positive ion mode to detect the [M+H]⁺ ion. Expected m/z values depend on substituents; for example, similar compounds showed m/z 428 [M+H]⁺ .
  • HPLC : Employ a C18 reverse-phase column with gradients of acetonitrile/water (e.g., 10–90% over 10 min). Retention times (e.g., 0.61 min for analogs) and UV absorption at 254 nm help assess purity . Quantify impurities using area normalization, ensuring <1% undesired peaks.

What side reactions occur during the synthesis of this compound, and how are they mitigated?

Methodological Answer:
Common side reactions include:

  • Over-alkylation : Excess alkylating agents (e.g., 2-bromoethanol) can lead to di- or tri-substituted byproducts. Mitigation: Use stoichiometric equivalents and monitor via TLC .
  • Hydrolysis of Ester Groups : Moisture-sensitive intermediates may hydrolyze to carboxylic acids. Mitigation: Use anhydrous solvents (DMF, THF) and molecular sieves .
  • Oxidation of Amines : Aromatic amines may oxidize under aerobic conditions. Mitigation: Conduct reactions under N₂ and add antioxidants (e.g., BHT) .

How do the electronic effects of the methoxy and amino groups influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Methoxy Group : The electron-donating methoxy group increases electron density on the benzene ring, directing electrophilic substitution to the para position. This facilitates reactions like nitration or halogenation .
  • Amino Group : The primary amine acts as a nucleophile, enabling condensation with carbonyl compounds (e.g., aldehydes) to form Schiff bases. Steric hindrance from the 2-methoxyethyl substituent may slow reactions, requiring catalysts like acetic acid .

What strategies are effective in resolving low yields during the final purification steps?

Methodological Answer:

  • Column Chromatography : Use silica gel with eluents like ethyl acetate/methanol (9:1) for polar impurities. For highly nonpolar byproducts, hexane/ethyl acetate gradients are effective .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/heptane) to enhance crystal formation. Slow cooling (0.5°C/min) improves crystal purity .
  • Acid-Base Extraction : For amine-containing intermediates, partition between aqueous HCl (pH 2) and ethyl acetate to remove unreacted starting materials .

How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For analogs, simulations predicted binding affinities to serotonin receptors, guiding structural optimization .
  • QSAR Analysis : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data. For example, electron-withdrawing groups on the benzene ring enhanced antimicrobial activity in related benzoates .

What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.5 ppm). The 2-methoxyethylamino group shows δ 3.3–3.6 ppm (OCH₃) and δ 2.7–3.0 ppm (NCH₂) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and amine (N-H stretch ~3350 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry; similar compounds showed dihedral angles of 15–25° between aromatic and substituent planes .

How do solvent polarity and temperature affect the stability of this compound in solution?

Methodological Answer:

  • Polar Solvents (DMF, DMSO) : Accelerate degradation via hydrolysis. Stability tests showed <5% decomposition in DMF after 24 hrs at 25°C but >20% at 50°C .
  • Nonpolar Solvents (Toluene, Hexane) : Improve stability; <2% degradation over 7 days at 4°C .
  • Buffered Solutions : Phosphate buffer (pH 7.4) induces ester hydrolysis; use lyophilization for long-term storage .

What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Exothermic Reactions : Large-scale alkylation (e.g., with 2-bromoethanol) requires jacketed reactors and controlled addition rates to prevent thermal runaway .
  • Purification Bottlenecks : Replace column chromatography with continuous distillation or centrifugal partition chromatography for higher throughput .
  • Consistency in Intermediate Quality : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can the compound’s potential as a pharmaceutical intermediate be evaluated?

Methodological Answer:

  • In Vitro ADME : Assess metabolic stability using liver microsomes (e.g., human CYP450 isoforms). Analogous compounds showed moderate clearance rates (t₁/₂ ~2 hrs) .
  • Toxicity Screening : Use cell viability assays (e.g., HepG2 cells) and Ames tests for mutagenicity. Derivatives with logP >5 exhibited higher cytotoxicity .
  • Target Binding : Radioligand displacement assays (e.g., for kinase inhibitors) quantify IC₅₀ values. Structural analogs demonstrated nM affinity for specific receptors .

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